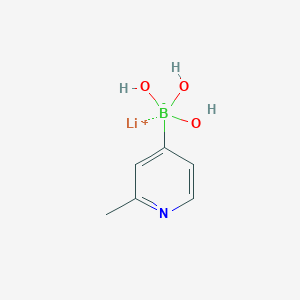
Lithium trihydroxy(2-methylpyridin-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the linear formula C6H9BLiNO3 . It is a solid substance with a molecular weight of 160.89 .
Molecular Structure Analysis
The InChI code for Lithium trihydroxy(2-methylpyridin-4-yl)borate is 1S/C6H9BNO3.Li/c1-5-2-3-8-6(4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a solid substance with a molecular weight of 160.89 . and should be stored at room temperature .Scientific Research Applications
Electrolyte Additive for Lithium Batteries
Lithium trihydroxy(2-methylpyridin-4-yl)borate, in different formulations, has been studied extensively as an additive for lithium battery electrolytes. For example, tris[2H-hexafluoroisopropyl) borate, a related compound, enhances conductivity in lithium salts, contributing to improved battery performance (Sun, Lee, Yang, & McBreen, 2002).
Dehydration Process and Crystal Structure
Understanding the crystal structure and dehydration process of lithium borate compounds, including those similar to lithium trihydroxy(2-methylpyridin-4-yl)borate, is crucial in applications such as battery technology. A study detailed the crystal structure of Li(H2O)4B(OH)4·2H2O, providing insights into its dehydration steps, which is essential for practical applications (Touboul, Bétourné, & Nowogrocki, 1995).
Pyrotechnic Colorants
Research into lithium-based compounds, including lithium borates, has expanded into the field of pyrotechnics. Lithium salts of bis(azolyl)borates, for instance, have been shown to be effective red pyrotechnic colorants, offering an environmentally friendly alternative to traditional chlorinated materials (Dufter, Klapötke, Rusan, & Stierstorfer, 2019).
Cross-Coupling Reactions in Organic Synthesis
Lithium borate salts, similar in structure to lithium trihydroxy(2-methylpyridin-4-yl)borate, have been utilized in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, demonstrating the versatility of lithium borate compounds in chemical synthesis (Yamamoto, Sugai, Takizawa, & Miyaura, 2012).
Electrochemical Stability in High-Voltage Lithium Batteries
Tris(trimethylsilyl)borate, a compound closely related to lithium trihydroxy(2-methylpyridin-4-yl)borate, has been researched for its role in improving the electrochemical stability of high-voltage layered lithium-rich oxide cathodes. This is a significant advancement in lithium-ion battery technology (Li, Xing, Zhang, Chen, Zaisheng, Xu, & Li, 2015).
Safety And Hazards
The safety information for Lithium trihydroxy(2-methylpyridin-4-yl)borate includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the substance. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the substance safely.
properties
IUPAC Name |
lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQKNKLRDITDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(2-methylpyridin-4-yl)borate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


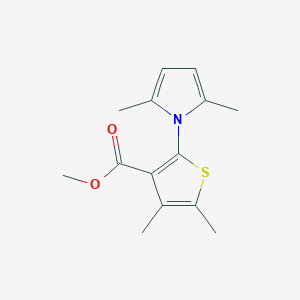
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)
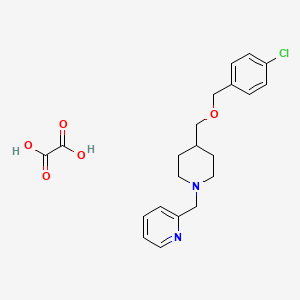

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
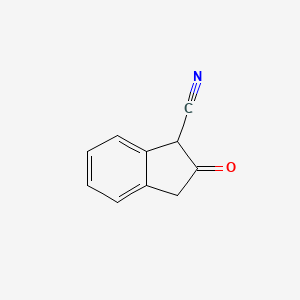
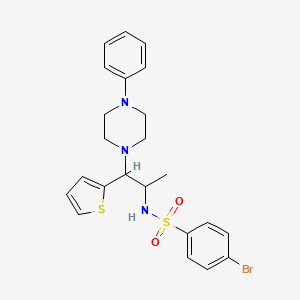
![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)
![N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2419598.png)
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)
![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)